(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide
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Description
(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Biological Activity
The compound (E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide (CAS Number: 2035019-23-7) is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N6O3S with a molecular weight of 396.4 g/mol. The presence of the oxadiazole and triazole rings suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₆O₃S |
Molecular Weight | 396.4 g/mol |
CAS Number | 2035019-23-7 |
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. These compounds often target key enzymes involved in cancer cell proliferation and survival, such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
A review of various studies highlights that oxadiazole derivatives can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest . In particular, the hybridization of oxadiazoles with triazoles has been shown to enhance the anticancer efficacy by affecting multiple signaling pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that certain oxadiazole derivatives possess broad-spectrum activity against various bacterial strains. For instance, compounds with similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes critical for cancer cell metabolism.
- Signal Transduction Modulation : Interfering with pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Study 1: Anticancer Efficacy
In a comparative study involving several oxadiazole derivatives, it was found that compounds similar to this compound displayed IC50 values in the low micromolar range against various cancer cell lines. This indicates potent anticancer activity .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of related compounds against pathogenic bacteria. The results indicated significant inhibition zones comparable to standard antibiotics like streptomycin .
Properties
IUPAC Name |
(E)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-13-20-18(27-23-13)15-8-5-10-24-16(21-22-17(15)24)12-19-28(25,26)11-9-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDQPFXJHHXCW-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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